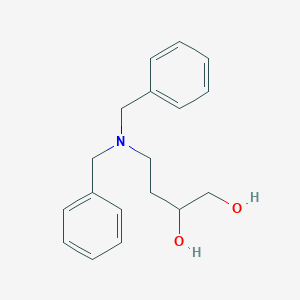

4-(Dibenzylamino)butane-1,2-diol

Description

Propriétés

Formule moléculaire |

C18H23NO2 |

|---|---|

Poids moléculaire |

285.4 g/mol |

Nom IUPAC |

4-(dibenzylamino)butane-1,2-diol |

InChI |

InChI=1S/C18H23NO2/c20-15-18(21)11-12-19(13-16-7-3-1-4-8-16)14-17-9-5-2-6-10-17/h1-10,18,20-21H,11-15H2 |

Clé InChI |

MTZLMZFWQJUWBI-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CN(CCC(CO)O)CC2=CC=CC=C2 |

Origine du produit |

United States |

What is the chemical structure of 4-(Dibenzylamino)butane-1,2-diol

The Chemical Structure and Synthetic Utility of 4-(Dibenzylamino)butane-1,2-diol in Advanced Lipid Nanoparticle (LNP) Development

Executive Summary

In the rapidly evolving landscape of mRNA therapeutics and gene delivery, the design of ionizable cationic lipids is the primary determinant of a Lipid Nanoparticle's (LNP) efficacy, toxicity, and endosomal escape capability. 4-(Dibenzylamino)butane-1,2-diol (CAS: 1192259-41-8) has emerged as a highly specialized, bifunctional precursor in the synthesis of next-generation lipidoids.

Unlike standard aliphatic chains, this molecule provides a highly controlled, orthogonal synthetic scaffold. Its butane-1,2-diol backbone allows for the precise attachment of hydrophobic lipid tails, while its dibenzyl-protected amine acts as a masked ionizable headgroup. This whitepaper dissects the chemical structure, mechanistic utility, and field-proven synthetic protocols for leveraging 4-(Dibenzylamino)butane-1,2-diol in lipid development.

Chemical Structure & Physicochemical Properties

The structural brilliance of 4-(Dibenzylamino)butane-1,2-diol lies in its compartmentalization of reactivity. The molecule consists of a 4-carbon (butane) chain terminating in a 1,2-diol moiety on one end, and a tertiary amine protected by two benzyl groups on the other[1].

Table 1: Key Physicochemical Properties

| Property | Value | Source Verification |

|---|---|---|

| IUPAC Name | 4-(dibenzylamino)butane-1,2-diol | - |

| CAS Number | 1192259-41-8 | [2] |

| Molecular Formula | C18H23NO2 | [3][4] |

| Molecular Weight | 285.39 g/mol | [4] |

| Standard Purity (Commercial) | ≥95% to ≥98% | [2][4] |

| Key Functional Groups | 1,2-Diol (Primary & Secondary), Tertiary Amine | - |

Caption: Functional group logic of 4-(Dibenzylamino)butane-1,2-diol in lipid synthesis.

Mechanistic Role in Ionizable Lipid Synthesis (Causality & Design)

As an Application Scientist, the immediate question when designing an LNP lipid is: Why use a dibenzyl-protected aminodiol instead of a simple aminodiol?

The answer lies in chemoselectivity . To create a functional LNP lipid, the 1,2-diol must be esterified with long-chain fatty acids (e.g., myristic acid to form 4-(dibenzylamino)butane-1,2-diyl ditetradecanoate)[5]. If a primary amine were present at the 4-position, it would act as a highly aggressive nucleophile. During the esterification process, the amine would rapidly undergo irreversible N-acylation, forming an amide and destroying the basicity required for the lipid's ionizable headgroup.

The dibenzyl group acts as a robust protecting mechanism. It sterically and electronically masks the nitrogen, forcing the incoming acyl electrophiles to react exclusively with the primary (C1) and secondary (C2) hydroxyl groups. Once the lipid tails are securely attached via ester bonds, the benzyl groups can be cleanly cleaved via catalytic hydrogenolysis—a mild process that leaves the newly formed ester bonds completely intact.

Experimental Protocols: Synthesis & Downstream Processing

The following workflow details the conversion of 4-(Dibenzylamino)butane-1,2-diol into a functional ionizable lipid. This protocol is designed as a self-validating system , ensuring that each step provides measurable analytical feedback before proceeding.

Caption: Synthetic workflow from 4-(Dibenzylamino)butane-1,2-diol to ionizable cationic lipid.

Phase 1: O-Acylation (Esterification)

-

Objective: Attach hydrophobic tails to the 1,2-diol moiety.

-

Procedure:

-

Dissolve 4-(Dibenzylamino)butane-1,2-diol (1.0 eq) and myristic acid (2.2 eq) in anhydrous dichloromethane (DCM).

-

Add EDC·HCl (2.5 eq) and DMAP (0.5 eq). Causality Note: EDC/DMAP is preferred over acid chlorides to prevent the generation of HCl, which could protonate the amine and cause phase-separation issues.

-

Stir at room temperature for 24 hours under inert atmosphere.

-

Wash with saturated NaHCO3 and brine, dry over Na2SO4, and purify via silica gel chromatography.

-

-

Self-Validation: Confirm the formation of 4-(dibenzylamino)butane-1,2-diyl ditetradecanoate (CAS: 1192259-42-9, MW: 706.10 g/mol )[5]. 1H-NMR must show a downfield shift of the C1 and C2 protons (due to the electron-withdrawing ester groups) and the complete disappearance of the broad -OH stretch (~3300 cm⁻¹) in FTIR.

Phase 2: Catalytic Hydrogenolysis (Debenzylation)

-

Objective: Unmask the amine to yield a primary amine intermediate.

-

Procedure:

-

Dissolve the Phase 1 intermediate in ethyl acetate/ethanol (1:1 v/v).

-

Add 10% Palladium on Carbon (Pd/C) (10% w/w).

-

Purge the reaction vessel and introduce H2 gas (1 atm via balloon or low-pressure Parr shaker).

-

Stir vigorously for 12 hours. Filter through a Celite pad to remove the Pd/C catalyst and concentrate in vacuo.

-

-

Self-Validation: 1H-NMR is critical here. The successful cleavage is validated by the absolute disappearance of the aromatic multiplet at 7.2–7.4 ppm (benzyl protons) and the benzylic -CH2- singlet at ~3.6 ppm.

Phase 3: Reductive Amination (Headgroup Tuning)

-

Objective: Convert the primary amine into an ionizable tertiary amine (e.g., dimethylamino).

-

Procedure:

-

Dissolve the Phase 2 primary amine lipid in dichloroethane (DCE).

-

Add aqueous formaldehyde (37%, 3.0 eq) and stir for 30 minutes to form the iminium intermediate.

-

Add sodium triacetoxyborohydride (NaBH(OAc)3) (3.0 eq) and stir for 12 hours.

-

Quench with 1N NaOH, extract with DCM, and purify.

-

-

Self-Validation: Mass spectrometry must confirm the addition of two methyl groups (+28 Da relative to the primary amine).

Significance in mRNA Therapeutics

The choice of a 4-carbon backbone (butane) in 4-(Dibenzylamino)butane-1,2-diol is not arbitrary. In LNP formulation, the distance between the ionizable nitrogen headgroup and the ester linkages directly dictates the lipid's pKa .

A pKa between 6.0 and 6.5 is the golden window for mRNA delivery. It ensures the lipid remains neutral at physiological pH (7.4) in the bloodstream—preventing rapid clearance and systemic toxicity—but becomes rapidly protonated (cationic) in the acidic environment of the endosome (pH ~5.5). The protonation triggers a cone-shaped geometrical shift in the lipid, promoting membrane fusion and the subsequent cytoplasmic release of the mRNA payload. The 4-carbon spacer provided by this specific diol precursor perfectly tunes the electron-withdrawing effect of the ester groups on the amine, landing the final lipid's pKa squarely in this therapeutic window.

References

-

Lookchem. "4-(dibenzylamino)butane-1,2-diyl ditetradecanoate | CAS 1192259-42-9". Lookchem Chemical Database. Available at: [Link]

Sources

4-(Dibenzylamino)butane-1,2-diol: A Critical Scaffold in the Synthesis of Next-Generation Ionizable Lipids for mRNA Therapeutics

Abstract: The rapid evolution of Lipid Nanoparticle (LNP) technology for mRNA delivery relies heavily on the precise architectural design of ionizable cationic lipids. As a Senior Application Scientist specializing in lipid chemistry, I have found that the choice of the structural backbone and its protecting groups dictates the success, yield, and in vivo efficacy of the final LNP formulation. This whitepaper provides an in-depth technical analysis of 4-(dibenzylamino)butane-1,2-diol , a highly specialized chemical intermediate that serves as the foundational scaffold for synthesizing advanced ionizable lipids.

Chemical Identity & Quantitative Properties

4-(Dibenzylamino)butane-1,2-diol is a bifunctional aliphatic compound featuring a terminal diol and a protected tertiary amine. The diol moiety provides the attachment points for lipophilic tails, while the dibenzyl-protected amine serves as the precursor to the pH-sensitive headgroup critical for endosomal escape[1].

Table 1: Physical and Chemical Properties

| Property | Value |

| Chemical Name | 4-(Dibenzylamino)butane-1,2-diol |

| CAS Registry Number | 1192259-41-8[2] |

| Molecular Formula | C18H23NO2[3] |

| Molecular Weight | 285.39 g/mol [2] |

| Purity (Standard) | ≥ 98% (HPLC/NMR)[4] |

| Storage Conditions | -20°C, inert atmosphere (Argon/N2) to prevent oxidation |

| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol[5] |

| Key Downstream Product | 4-(dibenzylamino)butane-1,2-diyl ditetradecanoate (CAS: 1192259-42-9)[6] |

Structural Significance & The Logic of Chemical Design

In the design of ionizable lipids (such as those mirroring the gold-standard DLin-MC3-DMA[7]), the distance between the ionizable nitrogen and the lipid tails is paramount. The four-carbon (butane) backbone of this scaffold provides an optimal spacer, ensuring the final lipid achieves a pKa in the highly specific therapeutic window of 6.0–6.5.

The Causality of the Dibenzyl Protecting Group: Novice synthetic routes often utilize Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) protecting groups for amines. However, in lipid synthesis, this is a fatal flaw. Removing a Boc group requires strong acids (e.g., TFA), and removing an Fmoc group requires strong bases (e.g., piperidine). Both conditions will readily hydrolyze or transesterify the delicate ester bonds of the newly attached lipid tails.

The dibenzylamino group is a calculated choice: it protects the amine during the aggressive esterification of the diols, and crucially, it is removed via catalytic hydrogenation (H2, Pd/C) under entirely neutral conditions . This perfectly preserves the integrity of the ester-linked lipid tails.

Synthetic Workflows & Self-Validating Protocols

The following protocols detail the transformation of 4-(dibenzylamino)butane-1,2-diol into a functional ionizable lipid. Each protocol is designed as a self-validating system to ensure quality control at every step.

Protocol 1: Dual Esterification of the Diol Backbone

This step attaches the hydrophobic tails (e.g., myristic acid/n-tetradecanoic acid) to the scaffold to form 4-(dibenzylamino)butane-1,2-diyl ditetradecanoate[5].

Reagents: 4-(Dibenzylamino)butane-1,2-diol (1 eq), Myristic acid (2.2 eq), EDC·HCl (2.5 eq), DMAP (0.5 eq), anhydrous DCM.

-

Preparation: Dissolve the diol and myristic acid in anhydrous DCM under an Argon atmosphere. Causality: Argon prevents moisture from quenching the highly reactive EDC-intermediate.

-

Catalysis: Add DMAP, followed by EDC·HCl at 0°C. Causality: EDC is a zero-length crosslinker that produces a water-soluble urea byproduct, allowing for easy aqueous extraction. DMAP acts as a nucleophilic catalyst necessary to drive the reaction at the sterically hindered C2 secondary hydroxyl group.

-

Reaction: Stir the mixture at room temperature for 24 hours.

-

Self-Validation Check (LC-MS): Pull a 10 µL aliquot. The expected exact mass for the ditetradecanoate product is [M+H]+ = 706.1[6]. If a peak at m/z ~496.7 is dominant, the reaction is stalled at mono-esterification. Add 0.5 eq of EDC/DMAP to drive completion.

-

Workup: Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate under vacuum.

Protocol 2: Deprotection and Headgroup Functionalization

This workflow removes the benzyl groups and installs the ionizable dimethylamino headgroup.

Reagents: 4-(dibenzylamino)butane-1,2-diyl ditetradecanoate, 10% Pd/C, H2 gas, Formaldehyde (37% aq), NaBH(OAc)3.

-

Hydrogenolysis: Dissolve the intermediate in ethyl acetate. Add 10% Pd/C (10% w/w). Purge the flask with H2 gas and stir vigorously under a balloon of H2 for 12 hours.

-

Self-Validation Check (TLC/Ninhydrin): Spot the reaction on a TLC plate and stain with Ninhydrin. The starting material will not stain, but the newly formed primary amine will immediately turn deep purple upon heating, confirming successful deprotection.

-

Reductive Amination: Filter the mixture through Celite to remove Pd/C. To the filtrate, add excess formaldehyde and stir for 30 minutes to form the iminium ion.

-

Reduction: Add NaBH(OAc)3 (3 eq) and stir for 12 hours. Causality: NaBH(OAc)3 is a mild reducing agent that specifically reduces the iminium ion to a tertiary amine without reducing the ester lipid tails.

-

Purification: Purify via flash chromatography to yield the final ionizable cationic lipid.

Synthetic workflow from 4-(dibenzylamino)butane-1,2-diol to ionizable cationic lipid.

Mechanism of Action in LNP Delivery

The ultimate goal of utilizing 4-(dibenzylamino)butane-1,2-diol is to engineer a lipid that remains neutral in the bloodstream (pH 7.4) to prevent toxic immune activation, but becomes positively charged in the acidic environment of the endosome (pH ~5.5)[1].

When the LNP is endocytosed, the drop in pH protonates the dimethylamino headgroup (derived from our scaffold). This newly acquired positive charge electrostatically interacts with the anionic lipids of the endosomal membrane. This interaction induces a transition from a bilayer to an inverted hexagonal phase, physically disrupting the endosome and releasing the therapeutic mRNA payload into the cytosol for translation.

Mechanism of LNP endosomal escape driven by protonation of the synthesized lipid.

Conclusion

4-(Dibenzylamino)butane-1,2-diol is far more than a simple chemical reagent; it is a meticulously designed architectural scaffold. By offering a bifurcated diol for lipid tail attachment and a neutrally-cleavable dibenzyl-protected amine, it bypasses the synthetic bottlenecks that plague traditional lipid manufacturing. For drug development professionals engineering the next generation of mRNA vaccines and gene therapies, mastering the chemistry of this specific intermediate is essential for maximizing LNP potency and stability.

References

-

Title: 4-(dibenzylamino)butane-1,2-diyl ditetradecanoate | LookChem Source: lookchem.com URL: [Link]

- Title: Lipid nanoparticles for delivering nucleic acids and related methods of use (Patent CN117098541A)

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Butane 14 diol | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. chemscene.com [chemscene.com]

- 5. lookchem.com [lookchem.com]

- 6. lookchem.com [lookchem.com]

- 7. CN117098541A - Lipid nanoparticles for delivering nucleic acids and related methods of use - Google Patents [patents.google.com]

Thermodynamics and Solubility Profiling of 4-(Dibenzylamino)butane-1,2-diol: A Technical Guide

Executive Summary

4-(Dibenzylamino)butane-1,2-diol (CAS 1192259-41-8) is a highly specialized chiral building block and synthetic intermediate utilized in advanced pharmaceutical development[1]. Because of its unique structural topology, empirical solubility data is often counterintuitive. This whitepaper provides researchers with an in-depth framework for predicting, understanding, and experimentally validating the solubility of this compound across various polar and non-polar solvent systems.

Part I: Structural Analytics & Solvation Thermodynamics

The dissolution of 4-(Dibenzylamino)butane-1,2-diol is governed by the Gibbs free energy of mixing ( ΔGmix=ΔHmix−TΔSmix ). For spontaneous dissolution, the enthalpy of mixing ( ΔHmix ) must be minimized through favorable solute-solvent interactions that overcome the cohesive energy of the pure solute.

This molecule presents a complex solvation challenge due to its distinct pseudo-amphiphilic domains:

-

The 1,2-Diol Headgroup (Hydrophilic): Acts as a strong hydrogen bond donor and acceptor. In the solid state, these groups form a tight intermolecular hydrogen-bonding network. A solvent must possess sufficient polarity to break these bonds.

-

The Dibenzylamino Tail (Highly Lipophilic): Contains 14 carbon atoms across two aromatic rings, creating massive steric bulk. This domain relies heavily on dispersion forces and π−π interactions for solvation.

To model this, we apply the Hansen Solubility Parameters (HSP) framework, which divides cohesive energy density into three distinct intermolecular forces: dispersion ( δD ), polar ( δP ), and hydrogen bonding ( δH )[2][3].

Fig 1. Structural influence of 4-(Dibenzylamino)butane-1,2-diol on Hansen Solubility Parameters.

Part II: Solvent Class Profiling & Quantitative Predictions

According to HSP theory, a solvent will successfully dissolve a solute if the Relative Energy Difference (RED) between their parameters is less than 1[4]. Based on the structural dichotomy of 4-(Dibenzylamino)butane-1,2-diol, we can deduce its solubility profile:

-

Polar Protic Solvents (Water vs. Alcohols): Despite the diol group, water solubility is exceedingly low. The hydrophobic effect driven by the 18-carbon framework dominates, forcing water molecules into an entropically unfavorable clathrate cage. However, lower alcohols (Methanol, Ethanol) offer excellent solubility. Their δH perfectly matches the diol, while their alkyl chains provide sufficient δD to solvate the benzyl rings.

-

Polar Aprotic Solvents (DMSO, DMF, DCM): Dichloromethane (DCM) and Ethyl Acetate act as "goldilocks" solvents. They possess moderate δP and δD that perfectly match the dibenzylamino group, while retaining enough polarity to disrupt the diol's hydrogen bonding.

-

Non-Polar Solvents (Hexane, Toluene): Hexane yields very poor solubility. The energy required to break the diol-diol hydrogen bonds ( ΔHlattice ) is not compensated by the weak induced-dipole interactions provided by hexane. Toluene provides moderate solubility due to favorable π−π stacking with the benzyl rings, though it struggles to fully solvate the diol headgroup.

Summary of Predicted Solubility Data

| Solvent Category | Specific Solvent | Predicted Solubility Range | Primary Solvation Mechanism |

| Aqueous / Protic | Water | < 0.1 mg/mL | Hydrophobic exclusion; high RED value limits dissolution. |

| Organic Protic | Methanol / Ethanol | > 50 mg/mL | Strong H-bonding ( δH ) + moderate dispersion ( δD ). |

| Polar Aprotic | DMSO / DMF | > 100 mg/mL | High polarity ( δP ) efficiently disrupts the crystal lattice. |

| Moderately Polar | Dichloromethane (DCM) | > 100 mg/mL | Optimal δD and δP match for the amphiphilic structure. |

| Aromatic | Toluene | 10 - 50 mg/mL | π−π stacking interactions with the dibenzyl groups. |

| Strictly Non-Polar | Hexane / Heptane | < 1 mg/mL | Insufficient δP and δH to break diol-diol interactions. |

Part III: Experimental Methodology (Modified OECD 105)

When experimentally determining the solubility of amphiphilic molecules like 4-(Dibenzylamino)butane-1,2-diol, traditional vigorous shake-flask methods (standard OECD 105) are fundamentally flawed. Vigorous shaking lowers the interfacial tension between the undissolved solute and the solvent, creating stable micro-emulsions that pass through standard filters, leading to false-positive, artificially inflated solubility readings[5].

To ensure a self-validating and thermodynamically accurate measurement, a slow-stir modification of the OECD 105 guideline must be employed[6][7].

Fig 2. Modified OECD 105 slow-stir workflow for amphiphilic solubility determination.

Step-by-Step Self-Validating Protocol

-

Preparation: Add an excess of 4-(Dibenzylamino)butane-1,2-diol (e.g., 50 mg for non-polar solvents, 500 mg for polar aprotic solvents) to 10 mL of the target solvent in a sealed, temperature-controlled glass vessel (maintained strictly at 25.0 ± 0.1 °C).

-

Slow-Stir Equilibration: Utilize a magnetic stirrer at a low speed (100-200 rpm). Causality: This prevents vortex formation and shear-induced emulsion generation, ensuring that only true thermodynamic dissolution occurs[6].

-

Self-Validation Sampling: Extract 0.5 mL aliquots at 24, 48, and 72 hours. Causality: Thermodynamic equilibrium is confirmed only when the concentration variance between successive time points is < 5%. This internal feedback loop ensures that kinetic dissolution delays are not misinterpreted as the final thermodynamic solubility limit.

-

Phase Separation: Centrifuge the aliquots at 10,000 x g for 15 minutes in a temperature-controlled centrifuge to precipitate any suspended micro-particulates. Do not rely solely on syringe filters, as amphiphilic compounds can adsorb onto filter membranes, skewing results.

-

HPLC-UV Quantification: Dilute the supernatant in a compatible mobile phase and analyze via HPLC-UV (monitoring at 254 nm for the benzyl rings) against a validated calibration curve. Causality: HPLC is chosen over gravimetric analysis to prevent errors caused by solvent evaporation or trace impurities.

Conclusion

The solubility of 4-(Dibenzylamino)butane-1,2-diol cannot be accurately predicted by looking at its functional groups in isolation. By applying Hansen Solubility Parameters to its dualistic structure, researchers can rationally select solvents for synthesis, extraction, and purification. Furthermore, utilizing a causality-driven, modified slow-stir protocol ensures that experimental solubility data remains free from the emulsion-based artifacts common to amphiphilic intermediates.

References

-

Title : 1192259-41-8 | 4-(Dibenzylamino)butane-1,2-diol | ChemScene | Source : chemscene.com | URL : 1

-

Title : Buthane diol - Sigma-Aldrich | Source : sigmaaldrich.com | URL :

-

Title : improved oecd 105 water solubility test design - KREATiS | Source : kreatis.eu | URL : 5

-

Title : Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances | Source : nih.gov | URL : 6

-

Title : Determining the water solubility of difficult-to-test substances A tutorial review | Source : dtu.dk | URL : 7

-

Title : Consideration of Hansen Solubility Parameters. Part 2 | Source : hansen-solubility.com | URL : 2

-

Title : Influencing the Activity of a Biocatalyst: The Combination of Temperature Selection and Substrate Properties Counts | Source : nih.gov | URL : 3

-

Title : Screening Solvents Based on Hansen Solubility Parameter Theory To Depolymerize Lignocellulosic Biomass Efficiently under Low Temperature | Source : acs.org | URL : 4

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 4-(Dibenzylamino)butane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of a drug candidate is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies used to evaluate the thermodynamic stability of 4-(Dibenzylamino)butane-1,2-diol, a molecule of interest in pharmaceutical development. In the absence of direct experimental data for this specific compound, this document synthesizes information from analogous structures and established analytical techniques to build a predictive stability profile. We will explore both experimental and computational approaches to understanding its potential degradation pathways and intrinsic stability. This guide is designed to be a practical resource for scientists and researchers, offering not only theoretical background but also actionable experimental protocols and data interpretation strategies.

Introduction: The Imperative of Stability in Drug Development

The journey of a drug molecule from discovery to market is fraught with challenges, with chemical and physical stability being among the most critical hurdles. A thorough understanding of a compound's thermodynamic stability is not merely a regulatory requirement but a fundamental aspect of risk mitigation in drug development. It informs formulation strategies, packaging choices, and the determination of a viable shelf-life. For a molecule like 4-(Dibenzylamino)butane-1,2-diol, which incorporates a vicinal diol and a tertiary amine, a multifaceted approach is necessary to probe its potential liabilities. This guide will delineate a systematic approach to characterizing the thermodynamic stability of this molecule, providing a framework that can be adapted for other novel chemical entities.

Molecular Profile of 4-(Dibenzylamino)butane-1,2-diol

To understand the stability of 4-(Dibenzylamino)butane-1,2-diol, we must first consider its structural features. The molecule consists of a butane-1,2-diol backbone, a vicinal diol system known for its susceptibility to oxidative cleavage. Attached to the fourth carbon is a dibenzylamino group, a tertiary amine with two benzyl substituents. The presence of benzylic C-H bonds and the lone pair of electrons on the nitrogen atom are key features that can influence its reactivity.

Table 1: Physicochemical Properties of 4-(Dibenzylamino)butane-1,2-diol

| Property | Value | Source |

| IUPAC Name | 4-(Dibenzylamino)butane-1,2-diol | - |

| Molecular Formula | C₁₈H₂₃NO₂ | - |

| Molecular Weight | 285.38 g/mol | - |

| CAS Number | 1192259-41-8 | [1] |

| Predicted LogP | 2.8 - 3.5 | - |

| Hydrogen Bond Donors | 2 | - |

| Hydrogen Bond Acceptors | 3 | - |

Experimental Assessment of Thermodynamic Stability

A robust evaluation of thermodynamic stability relies on a combination of thermal analysis techniques and forced degradation studies. These experiments provide quantitative data on the thermal properties of the molecule and reveal its degradation pathways under various stress conditions.

Thermal Analysis Techniques

Thermal analysis methods are indispensable for characterizing the solid-state properties of a drug substance.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[2][3] It is used to determine the melting point, enthalpy of fusion, and to detect any phase transitions or decomposition events.[2][4]

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-10 mg of 4-(Dibenzylamino)butane-1,2-diol into a Tzero hermetic aluminum pan.[5]

-

Reference Preparation: Prepare an empty, sealed Tzero hermetic aluminum pan as a reference.[5]

-

Instrument Setup: Place the sample and reference pans into the DSC instrument.

-

Thermal Program: Heat the sample at a constant rate, typically 10°C/min, under an inert nitrogen atmosphere. The temperature range should be sufficient to encompass the melting and decomposition of the sample.

-

Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic events. The peak of the endotherm corresponding to melting provides the melting point, and the integrated area of this peak gives the enthalpy of fusion.

Hypothetical DSC Data Summary

| Parameter | Hypothetical Value | Interpretation |

| Melting Point (Tₘ) | 155 °C | Indicates the transition from solid to liquid phase. |

| Enthalpy of Fusion (ΔHբ) | 35 kJ/mol | Energy required to melt the solid. |

| Decomposition Onset (TᏧ) | > 200 °C | Temperature at which degradation begins. |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[6][7] It is used to determine the thermal stability and decomposition profile of a compound.[8][9]

Experimental Protocol: TGA Analysis

-

Sample Preparation: Place 5-20 mg of 4-(Dibenzylamino)butane-1,2-diol onto the TGA sample pan.[8]

-

Instrument Setup: Position the sample pan in the TGA furnace.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).[10]

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. Significant weight loss events indicate decomposition.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. These studies involve subjecting the drug substance to stress conditions more severe than those encountered during accelerated stability testing.[11][12] A typical goal is to achieve 5-20% degradation.[13][14]

Experimental Protocol: Forced Degradation

-

Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) and monitor for degradation over time.[13]

-

Basic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Heat the solution (e.g., at 60°C) and monitor for degradation.[13]

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.[15][16]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).[17]

-

Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/square meter).[16]

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Predicted Degradation Pathways

Based on the functional groups present in 4-(Dibenzylamino)butane-1,2-diol, several degradation pathways can be predicted.

Oxidative Degradation

The vicinal diol and the tertiary amine are both susceptible to oxidation.

-

C-C Bond Cleavage of the Vicinal Diol: Oxidative cleavage of the C1-C2 bond of the diol moiety is a likely degradation pathway, especially in the presence of oxidizing agents like periodate or under certain catalytic conditions.[18][19] This would lead to the formation of an aldehyde and formaldehyde. The aldehyde could be further oxidized to a carboxylic acid.[20][21]

-

N-Oxide Formation: The tertiary amine can be oxidized to form an N-oxide. This is a common degradation pathway for amines.[11]

-

N-Debenzylation: The benzyl groups on the nitrogen are susceptible to oxidative removal, a process known as N-debenzylation.[22][23] This would result in the formation of a secondary amine and benzaldehyde.

Caption: Potential degradation pathways for 4-(Dibenzylamino)butane-1,2-diol.

Thermal Degradation

At elevated temperatures, dehydration of the diol moiety is a possible degradation pathway.[24] This could lead to the formation of an unsaturated alcohol or a ketone.

Photolytic Degradation

The benzylamine moiety is a potential chromophore that could absorb UV light, leading to photochemical degradation. Photo-oxidation of benzylamines can lead to the formation of imines and aldehydes.[2][25][26]

Computational Assessment of Thermodynamic Stability

Computational chemistry offers a powerful tool for predicting the thermodynamic stability of molecules by calculating bond dissociation energies (BDEs). Density Functional Theory (DFT) is a widely used method for this purpose.[27][28]

Density Functional Theory (DFT) Calculations

By calculating the BDEs for the key bonds in 4-(Dibenzylamino)butane-1,2-diol, we can identify the weakest bonds and thus the most likely points of initial degradation. The C-N bonds of the dibenzylamino group and the C-C bond of the vicinal diol are of particular interest.

Computational Protocol: DFT for BDE Calculation

-

Model Building: Construct a 3D model of 4-(Dibenzylamino)butane-1,2-diol and its potential radical fragments.

-

Geometry Optimization: Optimize the geometry of the parent molecule and the radical fragments using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[29]

-

Energy Calculation: Calculate the electronic energies of the optimized structures.

-

BDE Calculation: The bond dissociation energy is calculated as the difference in energy between the radical products and the parent molecule.

Hypothetical Bond Dissociation Energy Data

| Bond | Hypothetical BDE (kcal/mol) | Implication for Stability |

| C-N (Benzylic) | 75 | Relatively weak, suggesting N-debenzylation is a plausible pathway. |

| C-C (Vicinal Diol) | 85 | Stronger than the C-N bond, but still a potential site for cleavage. |

| C-H (Benzylic) | 90 | Susceptible to radical abstraction. |

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for evaluating the thermodynamic stability of 4-(Dibenzylamino)butane-1,2-diol. By combining experimental techniques such as DSC, TGA, and forced degradation studies with computational methods like DFT, a detailed stability profile can be constructed. The key potential degradation pathways are predicted to be oxidative C-C bond cleavage of the vicinal diol and N-debenzylation of the tertiary amine.

For drug development professionals, a thorough understanding of these potential liabilities is crucial for designing stable formulations and ensuring the long-term quality of the drug product. Future work should focus on performing the described experimental studies to validate these predictions and to fully characterize any degradation products. This will provide the necessary data to support regulatory filings and to ensure the development of a safe and effective pharmaceutical product.

References

- Visible-Light Promoted Iron-Catalyzed C–C Bond Cleavage of 1,2-Diols to Carbonyls.

- Efficient and eco-friendly oxidative cleavage of C–C bonds of 1,2-diols to ketones: electrochemistry vs thermochemistry. Royal Society of Chemistry.

- Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry.

- Oxidative cleavage of 1,2-diols to give aldehydes/ketones. Master Organic Chemistry.

- Oxidative carbon–carbon bond cleavage of 1,2-diols to carboxylic acids/ketones by an inorganic-ligand supported iron c

- NaIO4 Oxidative Cleavage of Diols. Chemistry Steps.

- Nitroxyl Radical/PhI(OAc)2: One-Pot Oxidative Cleavage of Vicinal Diols to (Di)Carboxylic Acids.

- Oxidative cleavage of vic-diols catalyzed by manganese (III) complexes in ionic liquids.

- Ch15: Oxidation cleavage of 1,2-diols. University of Calgary.

- Forced degradation studies: A critical lens into pharmaceutical stability. Sharp.

- Sulfur atom effect on the photochemical release of benzylamine

- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider

- buthane diol. Sigma-Aldrich.

- Debenzylation of Tertiary Benzylamines with Ethyl Chloroformate.

- Aerobic Oxidative Cleavage of Vicinal Diol Fatty Esters by a Supported Ruthenium Hydroxide Catalyst.

- Chemoselective oxidative debenzylation of tertiary N-benzyl amines. Royal Society of Chemistry.

- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

- C-N bond dissociation energies: An assessment of contemporary DFT methodologies. Semantic Scholar.

- Chemoselective Debenzylation of N-Benzyl Tertiary Amines with Ceric Ammonium Nitrate.

- What is TGA Analysis? Principles and Applications.

- Thermogravimetric Analysis (TGA). Covalent Metrology.

- a) C70‐catalyzed photoinduced oxidation of benzylamines to the...

- Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.

- Efficient Photocatalytic Oxidative Coupling of Benzylamine over Uranyl–Organic Frameworks.

- C–N bond dissociation energies: An assessment of contemporary DFT methodologies.

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

- An efficient method for the N-debenzylation of aromatic heterocycles.

- dsc.pdf. Alan Cooper.

- A Beginners Guide Thermogravimetric Analysis (TGA).

- Differential scanning calorimetry protocol: MOST. Appropedia.

- Controlling the Photocatalytic Activity and Benzylamine Photooxidation Selectivity of Bi2WO6 via Ion Substitution: Effects of Electronegativity.

- What is the Principle of Thermogravimetric Analysis?. XRF Scientific.

- Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry.

- Forced Degradation Studies for Biopharmaceuticals.

- Degradation of cyclohexane-1,2-diol by Azoarcus sp. strain 22Lin (22)....

- C70 as a Photocatalyst for Oxidation of Secondary Benzylamines to Imines.

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

- Forced Degradation in Pharmaceuticals – A Regulatory Upd

- Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research.

- Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Purdue College of Engineering.

- Density Functional Theory Based Model Calculations for Accurate Bond Dissociation Enthalpies. 3. A Single Approach for X−H, X−X, and X−Y (X, Y = C, N, O, S, Halogen) Bonds.

- Determining volatile organic carbon by Differential scanning calorimetry, ta250. TA Instruments.

- Thermal Analysis Techniques | Polymers.

- The computation of CC and NN bond dissociation energies for singly, doubly, and triply bonded systems. NASA.

- Aerobic oxidative cleavage of internal 1,2-diols to aldehydes. Reaction...

- Dehydration of diols catalyzed by CeO2.

- Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. Royal Society of Chemistry.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. appropedia.org [appropedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. engineering.purdue.edu [engineering.purdue.edu]

- 6. covalent.com [covalent.com]

- 7. What is the Principle of Thermogravimetric Analysis? [xrfscientific.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. eag.com [eag.com]

- 10. researchgate.net [researchgate.net]

- 11. pharmainfo.in [pharmainfo.in]

- 12. ajpsonline.com [ajpsonline.com]

- 13. ajpsonline.com [ajpsonline.com]

- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 15. onyxipca.com [onyxipca.com]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]

- 20. Oxidative carbon–carbon bond cleavage of 1,2-diols to carboxylic acids/ketones by an inorganic-ligand supported iron catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Chemoselective oxidative debenzylation of tertiary -benzyl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. C-N bond dissociation energies: An assessment of contemporary DFT methodologies - Beijing Institute of Technology [pure.bit.edu.cn]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05391D [pubs.rsc.org]

The Strategic Role of (2S,3S)-3-(Dibenzylamino)-4-phenylbutane-1,2-diol Derivatives as Precursors to HIV Protease Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Publication Date: March 29, 2026

Abstract

This technical guide provides an in-depth exploration of 4-(dibenzylamino)butane-1,2-diol derivatives, specifically focusing on their critical role as active pharmaceutical intermediates (APIs) in the synthesis of potent HIV protease inhibitors. The core of this guide will center on the synthesis of a key precursor to Darunavir, a cornerstone of modern antiretroviral therapy. We will dissect the synthetic strategies, emphasizing the causality behind experimental choices and the importance of stereochemical control. This document serves as a comprehensive resource for researchers and professionals in the field of medicinal chemistry and drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Chiral Intermediates in Antiretroviral Therapy

The advent of protease inhibitors marked a turning point in the management of Human Immunodeficiency Virus (HIV) infection. These drugs function by selectively inhibiting the viral protease enzyme, which is essential for the maturation of new, infectious virions. Darunavir (marketed as Prezista®) stands out as a second-generation protease inhibitor with a high barrier to resistance and potent activity against both wild-type and multidrug-resistant HIV strains.

The efficacy of Darunavir is intrinsically linked to its precise three-dimensional structure. The molecule possesses multiple stereocenters, and only the correct stereoisomer exhibits the desired therapeutic activity. This underscores the critical importance of stereocontrolled synthesis in the manufacturing of such complex APIs. A key building block in the synthesis of Darunavir is a chiral amino alcohol, and this guide will focus on the synthesis of its dibenzyl-protected precursor, a derivative of 4-(dibenzylamino)butane-1,2-diol. The dibenzyl groups serve as effective protecting groups for the amine functionality, which are later removed in the synthetic sequence.

The Core Intermediate: (2S,3S)-3-(Dibenzylamino)-4-phenylbutane-1,2-diol and its Precursors

The central theme of this guide is the stereoselective synthesis of the core amino alcohol structure required for Darunavir. The journey to this intermediate begins with the readily available amino acid, L-phenylalanine, and proceeds through a key aldehyde intermediate, (S)-2-(N,N-dibenzylamino)-3-phenylpropanal.

Synthesis of (S)-2-(N,N-Dibenzylamino)-3-phenylpropanal

The initial step involves the protection of the amino group of L-phenylalanine as a dibenzylamino group, followed by the reduction of the carboxylic acid to an alcohol, and subsequent oxidation to the aldehyde. The dibenzyl protecting group is chosen for its stability under various reaction conditions and its relatively straightforward removal via catalytic hydrogenation.

Experimental Protocol: Synthesis of (S)-2-(N,N-Dibenzylamino)-3-phenylpropanal

-

Dibenzylation of L-Phenylalanine: To a solution of L-phenylalanine in aqueous sodium carbonate, add benzyl bromide and a phase-transfer catalyst such as tetrabutylammonium bromide. Heat the mixture to ensure complete reaction. The dibenzylated amino acid will precipitate and can be isolated by filtration.

-

Reduction to the Amino Alcohol: The dibenzylated L-phenylalanine is then reduced to the corresponding amino alcohol, (S)-2-(N,N-dibenzylamino)-3-phenylpropan-1-ol. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF).

-

Oxidation to the Aldehyde: The final step to obtain the key aldehyde is a mild oxidation of the primary alcohol. A common and effective method is the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures, followed by the addition of a hindered base like triethylamine. This method is preferred as it minimizes over-oxidation to the carboxylic acid.

Stereoselective Formation of the Amino Diol Core

The crucial step in the synthesis is the creation of the correct stereochemistry at the two adjacent hydroxyl groups. This is typically achieved through a diastereoselective addition to the chiral aldehyde, (S)-2-(N,N-dibenzylamino)-3-phenylpropanal. One effective method involves a cyanohydrin formation followed by reduction.

Experimental Protocol: Diastereoselective Cyanohydrin Formation and Reduction

-

Cyanohydrin Formation: The chiral aldehyde is reacted with a cyanide source, such as acetone cyanohydrin, in the presence of a Lewis acid catalyst like trimethylaluminum. This reaction proceeds with high diastereoselectivity to yield the corresponding cyanohydrin.[1]

-

Reduction of the Nitrile: The resulting cyanohydrin is then subjected to reduction of the nitrile group to an amine, which can be subsequently hydrolyzed to the desired diol. Alternatively, and more directly for the synthesis of related intermediates, the aldehyde can undergo an aldol-type reaction.

A highly efficient and stereoselective two-step process to obtain N¹-substituted derivatives of anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol starts from N,N-dibenzyl-L-phenylalaninal.[2] This involves a three-component Masked Acyl Cyanide (MAC) oxyhomologation reaction, followed by a carbonyl-activated hydride deprotection/reduction.[2]

Visualization of the Synthetic Pathway

Caption: Synthetic pathway from L-Phenylalanine to a key Darunavir precursor.

Transformation to the Active Pharmaceutical Intermediate

Once the dibenzyl-protected amino diol is synthesized with the correct stereochemistry, the subsequent steps involve deprotection and coupling with other key fragments to assemble the final Darunavir molecule.

Deprotection of the Dibenzyl Groups

The dibenzyl protecting groups are typically removed by catalytic hydrogenation. This is a clean and efficient method that involves reacting the protected compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is usually carried out in a protic solvent like ethanol or methanol.

Experimental Protocol: Catalytic Hydrogenation

-

Dissolve the dibenzyl-protected amino diol in ethanol.

-

Add a catalytic amount of 10% Palladium on carbon.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amino diol.

Final Steps in Darunavir Synthesis

The deprotected diamino diol is a key intermediate that is then further elaborated to form Darunavir. This typically involves:

-

Coupling with a protected (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol derivative.[3]

-

Reaction with isobutylamine.[4]

-

Coupling with a p-aminophenylsulfonyl chloride derivative.

The precise sequence of these steps can vary depending on the specific synthetic route being employed.

Visualization of the Core Intermediate Assembly

Caption: Workflow for the synthesis of the key diamino diol intermediate for Darunavir.

Analytical Characterization

Throughout the synthesis, it is crucial to monitor the progress of the reactions and to fully characterize the intermediates to ensure their purity and structural integrity. Standard analytical techniques are employed for this purpose.

| Intermediate | Key Analytical Techniques | Expected Observations |

| (S)-2-(N,N-Dibenzylamino)-3-phenylpropanal | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry | ¹H NMR will show a characteristic aldehyde proton signal around 9.5-9.7 ppm. The IR spectrum will show a strong carbonyl stretch around 1720-1740 cm⁻¹. |

| Protected Diamino Diol Intermediate | ¹H NMR, ¹³C NMR, Mass Spectrometry, Chiral HPLC | ¹H NMR will show the disappearance of the aldehyde proton and the appearance of new signals corresponding to the diol protons. Chiral HPLC is essential to determine the diastereomeric excess (d.e.) of the product. |

| Deprotected Diamino Diol | ¹H NMR, ¹³C NMR, Mass Spectrometry | ¹H NMR will show the disappearance of the benzyl proton signals and the appearance of signals for the free amino groups. |

Conclusion and Future Perspectives

The synthesis of 4-(dibenzylamino)butane-1,2-diol derivatives as precursors to the core diamino diol intermediate for Darunavir exemplifies the elegance and necessity of strategic protecting group chemistry and stereocontrolled reactions in modern pharmaceutical manufacturing. The ability to construct complex chiral molecules from simple, readily available starting materials like amino acids is a testament to the power of synthetic organic chemistry.

Future research in this area may focus on developing even more efficient and greener synthetic routes. This could involve the use of novel catalytic systems to reduce the number of steps, minimize waste, and improve overall yield and stereoselectivity. As the demand for effective and affordable antiretroviral therapies continues to grow, the optimization of the synthesis of key intermediates like the one discussed in this guide will remain a high priority for the pharmaceutical industry.

References

-

Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry. (2024). Available at: [Link]

-

Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. PubMed. (2024). Available at: [Link]

- Process for the preparation of darunavir and darunavir intermediates. Google Patents. (US8829208B2).

-

Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. ResearchGate. (2026). Available at: [Link]

-

Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry. (2024). Available at: [Link]

-

An expeditious synthesis of (2R,3S)-3-tert-butoxycarbonylamino-1-isobutylamino-4-phenyl-2-butanol, a key building block of HIV protease inhibitors. Sci-Hub. (1997). Available at: [Link]

-

Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. PMC. (2024). Available at: [Link]

-

PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES. European Patent Office. (EP2528923). Available at: [Link]

- Synthesis method of (2S,3S) -3- (tert-butyloxycarbonylamino) -1, 2-epoxy-4-phenylbutane. Google Patents. (CN105254508A).

- Process for the preparation of darunavir and darunavir intermediates. Google Patents. (MX2012008627A).

-

Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. PMC. (2024). Available at: [Link]

- Process for producing 1,2-epoxy-3-amino-4-phenylbutane derivatives. Google Patents. (US5936104A).

-

Synthesis of N,N-dimethyl-3-hydroxy-3-phenylpropylamine. PrepChem.com. Available at: [Link]

-

An efficient synthesis of N-protected threo (2R,3S)-3-amino-1,2-epoxy phenylbutane. Europe PMC. (2003). Available at: [Link]

-

(2S,3S)-(-)-3-tert-Butoxycarbonylamino-1,2-epoxy-4-phenylbutane. PubChem. Available at: [Link]

-

Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. PMC. (2024). Available at: [Link]

- Process for manufacturing of enantiomerically pure 3-hydroxy-3-phenyl-propylamin. Google Patents. (US20060009533A1).

-

Practical synthesis of (2S,3S)-3-amino-2 hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors. Nagoya Institute of Technology Repository. (1996). Available at: [Link]

-

Synthesis of an anti--amino epoxide by one-carbon homologation of an -amino ester: (2S,3S)-1,2-epoxy-3-(BOC-amino)-4-phenylbutane. ResearchGate. (2025). Available at: [Link]

-

PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES. Google APIs. (EP2528923B1). Available at: [Link]

-

Design and scalable synthesis of novel N-alkyl-hydroxylamine reagents for the direct, Fe. Wiley Online Library. (2020). Available at: [Link]

- Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. Google Patents. (EP2060559A1).

- An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine. Google Patents. (CN100430376C).

Sources

- 1. pure.nitech.ac.jp [pure.nitech.ac.jp]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. US8829208B2 - Process for the preparation of darunavir and darunavir intermediates - Google Patents [patents.google.com]

- 4. PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 [data.epo.org]

A Technical Guide to the Stereochemistry of 4-(Dibenzylamino)butane-1,2-diol: Synthesis, Resolution, and Analysis

Executive Summary

The ascent of stereochemically pure active pharmaceutical ingredients (APIs) is a defining feature of modern drug development. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), now mandate a thorough understanding of the stereoisomeric composition of any new chiral drug.[1][2] This policy recognizes that enantiomers, while chemically similar, can exhibit profoundly different pharmacological and toxicological profiles.[1] 4-(Dibenzylamino)butane-1,2-diol is a versatile chiral building block whose utility is intrinsically linked to its stereochemical integrity. This guide provides an in-depth analysis of its stereocenters, a detailed exploration of methodologies for preparing its enantiomerically pure forms, and a review of the analytical techniques required to validate its enantiopurity. We present field-proven protocols for asymmetric synthesis and enzymatic resolution, designed to be robust and self-validating for researchers in drug discovery and process development.

Molecular Structure and Stereochemical Assignment

A rigorous understanding of a molecule's three-dimensional structure is the foundation of its application in stereoselective synthesis. 4-(Dibenzylamino)butane-1,2-diol possesses a single chiral center, which gives rise to a pair of enantiomers.

Identification of the Stereocenter

The structure of 4-(Dibenzylamino)butane-1,2-diol, (Bn)₂N-CH₂-CH₂-CH(OH)-CH₂OH, contains one stereocenter at the C2 position. This carbon is bonded to four chemically distinct substituents:

-

A hydroxyl group (-OH)

-

A hydrogen atom (-H)

-

A hydroxymethyl group (-CH₂OH)

-

A 2-(dibenzylamino)ethyl group (-CH₂CH₂N(Bn)₂)

The presence of this single stereocenter means the molecule can exist as two non-superimposable mirror images, known as enantiomers.[3]

Cahn-Ingold-Prelog (CIP) Priority Rules and Configurational Assignment

To unambiguously name each enantiomer, the Cahn-Ingold-Prelog (CIP) system is employed to assign an R (from Latin, rectus) or S (from Latin, sinister) descriptor to the stereocenter.[3][4][5] The assignment follows a two-step process:

-

Prioritization of Substituents: Groups attached to the C2 stereocenter are ranked based on the atomic number of the atom directly bonded to the chiral carbon. A higher atomic number receives higher priority.[3][4][6]

-

Priority 1: The oxygen of the -OH group (atomic number 8).

-

Priority 2: The carbon of the -CH₂OH group. This carbon is bonded to an oxygen, while the other carbon substituent is bonded to another carbon.

-

Priority 3: The carbon of the -CH₂CH₂N(Bn)₂ group.

-

Priority 4: The -H atom (atomic number 1).

-

-

Assignment of Configuration: The molecule is oriented so that the lowest-priority group (the -H atom) points away from the viewer. The path from priority 1 to 2 to 3 is then traced.[3]

-

If the path is clockwise , the configuration is assigned (R) .

-

If the path is counter-clockwise , the configuration is assigned (S) .

-

The diagram below illustrates the CIP priority assignment for the C2 stereocenter.

Protocol: Asymmetric Synthesis via Sharpless Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful and reliable method for converting prochiral alkenes into chiral vicinal diols with high enantioselectivity. [7][8][9]The choice of chiral ligand (AD-mix-α vs. AD-mix-β) dictates which face of the alkene is hydroxylated, allowing predictable access to either enantiomer of the diol product. [7][8] Substrate: N,N-Dibenzylbut-3-en-1-amine

Objective: To synthesize (R)- or (S)-4-(Dibenzylamino)butane-1,2-diol with high enantiomeric excess (ee).

Methodology:

-

Reaction Setup: To a stirred solution of tert-butanol (5 mL) and water (5 mL) in a round-bottom flask at room temperature, add the appropriate AD-mix (1.4 g per 1 mmol of alkene). [10]For the (S)-diol, use AD-mix-β; for the (R)-diol, use AD-mix-α.

-

Cooling: Cool the resulting slurry to 0 °C in an ice bath.

-

Substrate Addition: Add N,N-Dibenzylbut-3-en-1-amine (1 mmol) to the cold mixture. The choice of a terminal alkene is strategic, as they are highly reactive substrates for SAD. [11]4. Reaction Monitoring: Stir the reaction vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 6-24 hours.

-

Quenching: Upon completion, add solid sodium sulfite (1.5 g) and warm the mixture to room temperature. Stir for 1 hour.

-

Extraction: Add ethyl acetate (10 mL) and partition the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with 2 M NaOH, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the enantiomerically enriched diol.

-

Validation: The enantiomeric excess of the purified product must be determined using a validated chiral HPLC method (see Section 3.1).

Protocol: Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a robust method for separating a racemic mixture. It relies on a chiral catalyst, typically an enzyme, that selectively reacts with one enantiomer at a much faster rate than the other. [12]Lipases are frequently used for the resolution of alcohols and diols via enantioselective acylation. [13][14] Objective: To separate racemic 4-(Dibenzylamino)butane-1,2-diol into its constituent enantiomers.

Methodology:

-

Reaction Setup: In a flask, dissolve racemic 4-(Dibenzylamino)butane-1,2-diol (1 mmol) in tert-butyl methyl ether (MTBE, 10 mL). The choice of solvent is critical and can significantly impact enzyme activity and selectivity. [13]2. Enzyme Addition: Add an immobilized lipase, such as Pseudomonas cepacia lipase (PSL-C) (50 mg). Immobilized enzymes offer superior stability and ease of recovery. [15]3. Acyl Donor: Add vinyl acetate (1.5 mmol) as the acyl donor. Vinyl acetate is often preferred as it produces an innocuous acetaldehyde byproduct, driving the reaction forward.

-

Reaction: Stir the suspension at a controlled temperature (e.g., 30 °C). The reaction progress should be carefully monitored by chiral HPLC to not exceed 50% conversion, which theoretically yields the highest possible enantiomeric excess for both the remaining substrate and the product. [16]5. Workup: Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be reused). [13]Concentrate the filtrate under reduced pressure.

-

Separation: The resulting mixture of the unreacted diol enantiomer and the acylated product enantiomer can be readily separated by standard silica gel chromatography due to their significant polarity difference.

-

Deprotection (if required): The separated monoacetate can be hydrolyzed back to the diol via treatment with a mild base (e.g., K₂CO₃ in methanol) to yield the other enantiomerically pure diol.

-

Validation: The enantiomeric excess of both the recovered diol and the diol obtained after hydrolysis must be confirmed by chiral HPLC.

Analytical Techniques for Enantiomeric Purity Assessment

The FDA requires that the stereochemical integrity of a chiral drug be assured. [1][17]Therefore, robust and validated analytical methods are essential for quantifying the enantiomeric composition.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric excess. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

-

Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a wide range of chiral compounds, including amino alcohols. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are also particularly successful for resolving enantiomers of polar and ionic compounds. [18]* Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio must be optimized to achieve baseline separation of the enantiomeric peaks.

-

Derivatization: For compounds lacking a strong chromophore, pre-column derivatization with a UV-active or fluorescent tag can enhance detection sensitivity. [19]Reagents like o-phthalaldehyde (OPA) in the presence of a chiral thiol are commonly used for primary and secondary amines, though this may not be necessary if the dibenzyl groups provide sufficient UV absorbance. [20]

Polarimetry

While HPLC provides a quantitative measure of enantiomeric ratio, polarimetry is a classic technique that measures the bulk chiral property of a sample. Enantiomerically pure samples rotate plane-polarized light in equal but opposite directions. [3]A racemic mixture will exhibit no optical rotation. This method is excellent for confirming the identity of an enantiomer once its specific rotation is known and for providing a rapid check of chiral integrity, but it lacks the sensitivity and accuracy of HPLC for precise ee determination.

Regulatory Context and Applications in Drug Development

The FDA's 1992 policy statement on stereoisomeric drugs fundamentally altered the landscape of pharmaceutical development. [1][2]It established that enantiomers should be characterized individually, as they can differ in their pharmacokinetics and pharmacodynamics. [1]This has led to a strong regulatory preference for developing single-enantiomer drugs over racemates. [21] Chiral 1,2-diols and amino alcohols like 4-(Dibenzylamino)butane-1,2-diol are highly valuable synthons. [22][23]Their functional groups can be readily modified, making them ideal starting materials for the synthesis of complex, biologically active molecules and chiral ligands for asymmetric catalysis. The control over the stereocenter at C2 allows for the precise construction of downstream chiral centers, a cornerstone of modern total synthesis and drug discovery.

Conclusion

The stereochemical purity of 4-(Dibenzylamino)butane-1,2-diol is not a trivial detail but a critical quality attribute that dictates its utility as a chiral building block. This guide has detailed the structural basis of its chirality and provided robust, field-tested protocols for its stereoselective synthesis via Sharpless Asymmetric Dihydroxylation and its separation via Enzymatic Kinetic Resolution. Adherence to these methodologies, coupled with rigorous analytical validation by chiral HPLC, provides researchers and drug development professionals with a reliable framework for producing and verifying the enantiomeric purity of this valuable intermediate, ensuring alignment with both scientific best practices and stringent regulatory expectations.

References

-

Introduction to Assigning (R) and (S): The Cahn Ingold Prelog Rules. (2016, October 20). Master Organic Chemistry. [Link]

-

FDA. (1992, May 1). Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. [Link]

-

Tomaszewski, J., & Rumore, M. (1994). Stereoisomeric Drugs: FDA'S Policy Statement and the Impact on Drug Development. Drug Information Journal. [Link]

-

FDA issues flexible policy on chiral drugs. (1992). Chemical & Engineering News. [Link]

-

Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]

-

Cahn-Ingold Prelog Rules. (2019, June 5). Chemistry LibreTexts. [Link]

-

Sharpless asymmetric dihydroxylation. Wikipedia. [Link]

-

Cahn–Ingold–Prelog priority rules. Wikipedia. [Link]

-

CIP (Cahn-Ingold-Prelog) Priorities. OpenOChem Learn. [Link]

-

Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards. (2025, May 11). Pharma's Almanac. [Link]

-

Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Contract Pharma. [Link]

-

Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry. [Link]

-

A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. (2025, January 3). Nature Communications. [Link]

-

Assigning Group Priorities- The Cahn, Ingold, Prelog rules. University of Calgary. [Link]

-

Fülöp, F., et al. (2018). Stereoselective Syntheses and Application of Chiral Bi- and Tridentate Ligands Derived from (+)-Sabinol. Molecules. [Link]

-

Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (2022). Letters in Organic Chemistry. [Link]

-

Noyori, R., et al. (2000). Stereoselective Synthesis of Optically Active α-Hydroxy Ketones and anti-1,2-Diols via Asymmetric Transfer Hydrogenation of Unsymmetrically Substituted 1,2-Diketones. Organic Letters. [Link]

-

Synthesis of 1,2-diols. Organic Chemistry Portal. [Link]

-

Facile access to chiral anti-1,2-diol derivatives via Ir-catalyzed asymmetric hydrogenation of α-alkoxy-β-ketoesters. (2024, December 12). Organic Chemistry Frontiers. [Link]

-

de Gonzalo, G., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules. [Link]

-

Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (2025). Acta Naturae. [Link]

-

Kinetic resolution of 1,2-diols using immobilized Burkholderia cepacia lipase: A combined experimental and molecular dynamics investigation. (2017, November 20). International Journal of Biological Macromolecules. [Link]

-

Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Acta Naturae. [Link]

-

Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. [Link]

-

Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

-

Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science. [Link]

-

Lipase-Catalyzed Resolution of 1,2-Diols. ResearchGate. [Link]

-

Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac. [Link]

-

1,2-Butanediol. PubChem. [Link]

-

Four stereoisomers of 1,2-secondary/secondary diols. ResearchGate. [Link]

-

1,2-Butanediol. Wikipedia. [Link]

-

Conformational analysis of Butane-2,3-diol. YouTube. [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards – Chiralpedia [chiralpedia.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 6. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 8. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. rroij.com [rroij.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. jocpr.com [jocpr.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Kinetic resolution of 1,2-diols using immobilized Burkholderia cepacia lipase: A combined experimental and molecular dynamics investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. almacgroup.com [almacgroup.com]

- 17. tandfonline.com [tandfonline.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Precise Molecular Weight and Exact Mass Determination of 4-(Dibenzylamino)butane-1,2-diol

Executive Summary

In modern pharmaceutical development, 4-(Dibenzylamino)butane-1,2-diol (CAS: 1192259-41-8) serves as a critical synthetic intermediate[1][2]. The presence of both a bulky, lipophilic dibenzylamino group and a polar 1,2-diol moiety makes it a highly versatile building block for complex active pharmaceutical ingredients (APIs). However, tracking this intermediate and its associated impurities during multistep synthesis requires rigorous analytical controls. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this task, relying on the precise calculation of monoisotopic exact mass to distinguish the target analyte from isobaric interferences[3][4]. This whitepaper provides a comprehensive framework for the theoretical calculation and empirical validation of the molecular weight and exact mass of 4-(Dibenzylamino)butane-1,2-diol.

Theoretical Mass Framework

In mass spectrometry and stoichiometry, it is vital to distinguish between the average molecular weight and the monoisotopic exact mass [5].

-

Average Molecular Weight (MW): Calculated using the standard atomic weights of elements, which reflect the natural terrestrial isotopic distribution[6][7]. This value is used for macroscopic laboratory tasks, such as calculating molarity or reaction stoichiometry.

-

Monoisotopic Exact Mass: Calculated using the mass of the single most abundant isotope for each constituent element (e.g., 12 C, 1 H, 14 N, 16 O). This is the fundamental value measured by HRMS instruments (like TOF or Orbitrap analyzers) to determine elemental composition.

For 4-(Dibenzylamino)butane-1,2-diol (Molecular Formula: C 18 H 23 NO 2 ), the theoretical calculations are detailed in Table 1.

Table 1: Elemental Composition and Mass Contributions

| Element | Isotope | Count | Exact Mass Contribution (Da) | Average Mass Contribution ( g/mol ) |

| Carbon (C) | 12 C | 18 | 18 × 12.000000 = 216.000000 | 18 × 12.011 = 216.198 |

| Hydrogen (H) | 1 H | 23 | 23 × 1.007825 = 23.179975 | 23 × 1.008 = 23.184 |

| Nitrogen (N) | 14 N | 1 | 1 × 14.003074 = 14.003074 | 1 × 14.007 = 14.007 |

| Oxygen (O) | 16 O | 2 | 2 × 15.994915 = 31.989830 | 2 × 15.999 = 31.998 |

| Total | Neutral Exact Mass: 285.172879 Da | Average MW: 285.387 g/mol |

Note: In positive electrospray ionization (ESI+), the molecule typically accepts a proton (H + , exact mass 1.007276 Da). The theoretical exact mass of the [M+H] + ion is 286.180155 Da .

Analytical Workflow: LC-ESI-HRMS Validation

To empirically validate the mass of 4-(Dibenzylamino)butane-1,2-diol, a self-validating Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS) protocol must be employed.

Step-by-Step Methodology

-

Sample Preparation: Dissolve the analyte in LC-MS grade methanol to a stock concentration of 1.0 mg/mL. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid (v/v).

-

Causality: Formic acid acts as a proton donor, ensuring the complete protonation of the tertiary amine group in the dibenzylamino moiety. This drives the efficient formation of the [M+H] + pseudomolecular ion, maximizing MS sensitivity.

-

-

Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 × 100 mm). Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Causality: The highly lipophilic dibenzyl groups interact strongly with the hydrophobic C18 stationary phase, ensuring adequate retention. The gradient effectively resolves the target compound from highly polar synthetic byproducts (such as unreacted butane-1,2-diol).

-

-

Electrospray Ionization (ESI+): Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

-

Causality: These parameters provide optimal thermal energy and electrical potential to volatilize the solvent droplets and release the bare gas-phase [M+H] + ions without inducing premature thermal degradation.

-

-

High-Resolution Mass Analysis: Acquire data using an Orbitrap or Time-of-Flight (TOF) analyzer in full-scan mode (m/z 100–1000) with a resolving power (R) of at least 70,000 FWHM[5][8].

-

Causality: High resolving power separates the target ion from isobaric background matrix ions, enabling sub-3 ppm mass accuracy.

-

-

Self-Validation via Lock Mass: Continuously infuse a reference standard, such as Leucine Enkephalin ([M+H] + m/z 556.2766), via a secondary reference spray.

-

Causality: This creates a self-validating system. The software uses the known mass of the reference ion to correct for subtle instrumental drift (e.g., due to temperature fluctuations) in real-time, ensuring absolute confidence in the measured exact mass of the analyte.

-

Caption: LC-ESI-HRMS workflow for the exact mass validation of 4-(Dibenzylamino)butane-1,2-diol.

Data Interpretation & Structural Confirmation

Isotopic Pattern Analysis

Beyond the monoisotopic mass, HRMS provides an isotopic distribution pattern that acts as a secondary fingerprint for elemental composition[8][9]. The natural abundance of 13 C (~1.07%) and 18 O (~0.205%) heavily influences the M+1 and M+2 peak intensities.

Table 2: Predicted Isotopic Pattern for [M+H] + (C 18 H 24 NO 2+ )

| Ion Species | Theoretical m/z | Relative Abundance | Primary Isotopic Contributors |

| M (Monoisotopic) | 286.1802 | 100.0% | 12 C, 1 H, 14 N, 16 O |

| M + 1 | 287.1835 | ~20.0% | 13 C (18 atoms contribute ~19.3%) |

| M + 2 | 288.1868 | ~2.3% | 18 O, 13 C 2 |

Diagnostic MS/MS Fragmentation

To conclusively prove the structural connectivity of 4-(Dibenzylamino)butane-1,2-diol, tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is employed. The fragmentation pathway validates the presence of specific functional groups:

-

Dehydration: The 1,2-diol moiety is highly susceptible to the neutral loss of water (H 2 O, 18.0106 Da), yielding a fragment at m/z 268.1696.

-

Benzyl Cleavage: The dibenzylamino group readily cleaves to form a highly stable benzyl cation (tropylium ion, [C 7 H 7 ] + ) at m/z 91.0548.

-

Amine Cleavage: Cleavage of the C-N bond yields the dibenzylammonium fragment ([C 14 H 16 N] + ) at m/z 198.1283.

Caption: Diagnostic ESI+ MS/MS fragmentation pathway for structural confirmation.

References

-

Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry Source: ucla.edu URL:[Link]

-

Atomic weights of the elements. Review 2000 (IUPAC Technical Report) Source: usgs.gov URL:[Link]

-

Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis Source: nih.gov URL:[Link]

-

Atomic Weights of the Elements 2023 - IUPAC nomenclature Source: qmul.ac.uk URL:[Link]

-